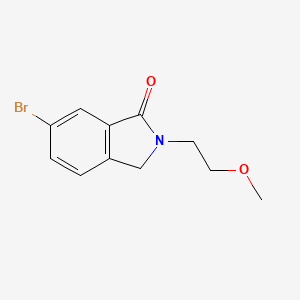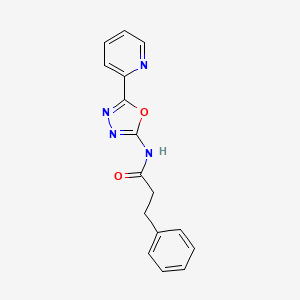
3-phenyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-phenyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)propanamide” is a heterocyclic compound. It features a 1,3,4-oxadiazole ring, which is a five-membered ring with two carbons, one oxygen atom, and two nitrogen atoms . This type of compound is known to possess a broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an acid derivative with a semicarbazide in the presence of phosphorus oxychloride . This forms a hydrazide derivative, which can then react with various acid chlorides to yield acylated compounds .Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing two carbons, one oxygen atom, and two nitrogen atoms . The aromaticity of these compounds is reduced to such an extent that they show conjugated diene character .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-oxadiazole derivatives often involve the formation of a hydrazide derivative through the reaction of an acid derivative with a semicarbazide . This hydrazide derivative can then react with various acid chlorides to yield acylated compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives can vary widely. For example, some derivatives are known to exhibit luminescence . The exact properties of “3-phenyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)propanamide” would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen
Antimicrobial and Cytotoxic Activities
A study by Desai et al. (2016) focused on the synthesis of fluorinated pyrazole compounds incorporating pyridyl 1,3,4-oxadiazole motifs, demonstrating significant in vitro antimicrobial activity and cytotoxicity. These compounds showed potent antibacterial and antifungal activities, highlighting their potential as templates for developing new antimicrobial agents (Desai et al., 2016).
Organic Light-Emitting Diodes (OLEDs)
Shih et al. (2015) synthesized m-terphenyl oxadiazole derivatives for application in blue, green, and red phosphorescent OLEDs. These materials exhibited high electron mobilities and improved the efficiency and stability of OLEDs, indicating their utility in enhancing the performance of electronic displays (Shih et al., 2015).
Apoptosis Inducers and Anticancer Agents
Zhang et al. (2005) identified oxadiazole compounds as novel apoptosis inducers with potential anticancer activities. Their study highlighted the structural-activity relationship essential for the compounds' effectiveness against cancer cell lines, paving the way for new cancer treatments (Zhang et al., 2005).
Insecticidal Activities
Qi et al. (2014) synthesized anthranilic diamides analogs containing 1,3,4-oxadiazole rings and evaluated their insecticidal activities against the diamondback moth. Some compounds exhibited excellent insecticidal activity, suggesting their application in pest control (Qi et al., 2014).
Cytotoxic Agents
Kaya et al. (2016) explored the synthesis of 1,3,4-oxadiazole derivatives bearing a pyridine moiety and examined their cytotoxic activities. This research aimed to develop novel anticancer agents, with some compounds showing significant activity against A549 cell lines (Kaya et al., 2016).
Zukünftige Richtungen
The future directions for research on “3-phenyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)propanamide” and similar compounds could include further exploration of their synthesis, characterization, and biological activity. In particular, understanding their mechanism of action could lead to the development of new drugs .
Eigenschaften
IUPAC Name |
3-phenyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c21-14(10-9-12-6-2-1-3-7-12)18-16-20-19-15(22-16)13-8-4-5-11-17-13/h1-8,11H,9-10H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYCUULIFKFHFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NN=C(O2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

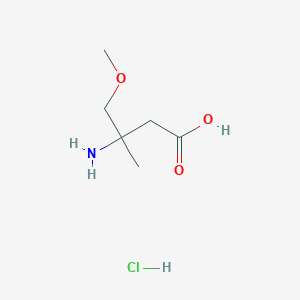
![2-benzyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2922740.png)
![5-Bromo-N-[(4-methoxythian-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2922741.png)
![3-[4-(Tert-butyl)phenyl]-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2922743.png)
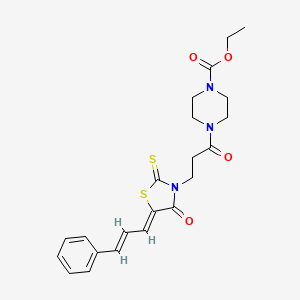
![2-[[5-cyano-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2922745.png)
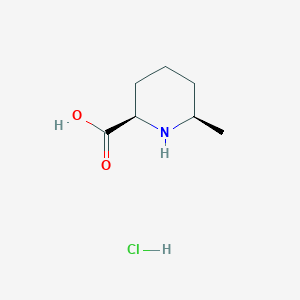
![(R)-1-(3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-4-yl)-2,5-diphenyl-1H-pyrrole](/img/structure/B2922750.png)
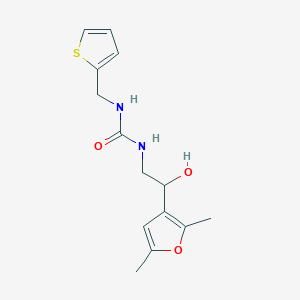
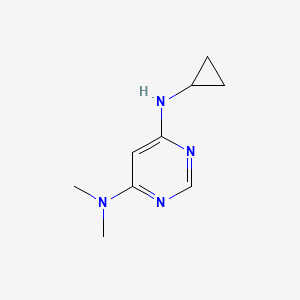
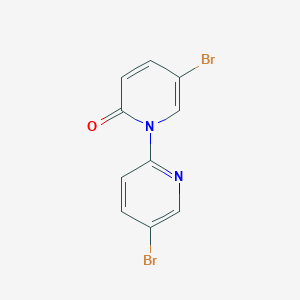
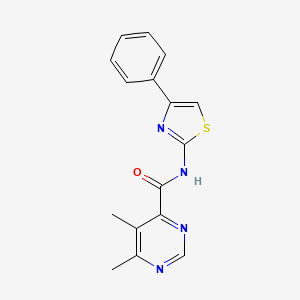
![N,1,9-trimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2922757.png)
